Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid,Methyl Este
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Overview
Description
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester is a chemical compound with the molecular formula C21H26N2O2 It is known for its unique structure, which includes a diazepine ring substituted with phenylmethyl groups and a carboxylic acid methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmethylamine with a suitable dicarboxylic acid derivative, followed by cyclization to form the diazepine ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester can be compared with other similar compounds, such as:
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-6-Methanol: This compound has a similar diazepine ring structure but differs in the functional groups attached.
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Methanol: Another similar compound with variations in the functional groups.
Properties
Molecular Formula |
C21H28Cl2N2O2 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C21H26N2O2.2ClH/c1-25-21(24)20-12-13-22(16-18-8-4-2-5-9-18)14-15-23(20)17-19-10-6-3-7-11-19;;/h2-11,20H,12-17H2,1H3;2*1H |
InChI Key |
GSAPBFGKBQKWJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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